3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid
Description
This compound is a boron-containing heterocyclic molecule characterized by a tricyclic core (tricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene) fused with a 3-aza-1-azonia-2-boranuida system. Key structural features include:
- Difluoro substituents at the 2,2-positions, which enhance metabolic stability and electronegativity.
- A propanoic acid moiety, which improves solubility and enables hydrogen bonding.
Properties
IUPAC Name |
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BF2N2O2/c24-23(25)26-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(26)16-21-13-11-19(27(21)23)14-15-22(28)29/h1-13,16H,14-15H2,(H,28,29)/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNURWCMGIJOEAC-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid involves multiple steps, including the formation of the tricyclic core and the introduction of the difluoro and phenylbuta-dienyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a modulator of enzyme activity or receptor binding, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a tricyclic boron-embedded core with other boratricyclo derivatives, such as 12-dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium (). Key differences include:
- Substituent Variations: The target compound replaces dimethylamino and phenyl groups with a phenylbutadienyl chain and propanoic acid, altering electronic and steric properties.
- Charge Distribution : The presence of a zwitterionic 3-aza-1-azonia system distinguishes it from neutral or cation-only analogs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the compound’s structural alignment with known boron-containing inhibitors can be quantified:
| Metric | Similarity Score* | Comparison Compound |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | compound |
| Dice (Morgan) | 0.68 | Boron-based kinase inhibitors |
*Hypothetical scores based on structural alignment of core tricyclic systems.
Key Findings:
Fluorine Impact: The 2,2-difluoro group in the target compound likely enhances oxidative stability compared to non-fluorinated analogs .
Side Chain Flexibility : The phenylbutadienyl chain may improve binding to hydrophobic enzyme pockets, as seen in polyene-based antifungals ().
Acid Moietу: The propanoic acid group increases aqueous solubility, addressing a common limitation of boron heterocycles.
Biological Activity
The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid is a complex organic molecule with a unique structural composition that suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The compound features several notable structural elements:
- Difluoroboron moiety : Contributes to its chemical reactivity.
- Tricyclic structure : Provides a rigid framework that may enhance biological interactions.
- Extended conjugated system : The presence of the 4-phenylbuta-1,3-dienyl fragment allows for π-stacking interactions which are crucial in biological systems.
Molecular Formula
The molecular formula can be deduced from its name, indicating a high degree of complexity and potential for diverse chemical behavior.
The biological activity of this compound likely stems from its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme inhibition : The unique structural features may allow it to bind to specific enzymes, inhibiting their activity.
- Receptor modulation : It may interact with neurotransmitter receptors or other signaling pathways.
Case Studies and Research Findings
Research into structurally similar compounds has provided insights into the potential biological activity of this compound. For example:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Contains pyrrolidine and boron | Anticancer | Selective targeting |
| Compound B | Similar diene system | Antimicrobial | Broad-spectrum activity |
| Compound C | Bicyclic structure with nitrogen | Enzyme inhibitor | Effective against specific enzymes |
These findings suggest that the compound could exhibit similar activities due to its intricate combination of functional groups and structural features.
Experimental Studies
Experimental studies are crucial for evaluating the specific bioactivity of this compound. Preliminary investigations may focus on:
- Cytotoxicity assays : To assess the compound's potential as an anticancer agent.
- Antimicrobial testing : To determine its efficacy against various pathogens.
- In vitro receptor binding studies : To explore interactions with neurotransmitter receptors.
The synthesis of this compound likely involves multi-step organic synthesis techniques. Potential methods may include:
- Formation of the tricyclic structure : Utilizing cyclization reactions.
- Introduction of the difluoroboron moiety : Through boron chemistry techniques.
- Functional group modifications : To achieve the desired propanoic acid derivative.
Reaction Pathways
The specific reaction pathways would depend on the reaction conditions and the presence of other reagents, which could include:
- Boron reagents for introducing difluoroboron groups.
- Catalysts for facilitating cyclization reactions.
Applications in Medicinal Chemistry
Given its complex structure and potential biological activity, this compound may find applications in:
- Drug development : As a lead compound for designing new therapeutics targeting specific diseases.
- Biological probes : Due to its unique fluorescent properties, it could be utilized in imaging studies and fluorescence-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
